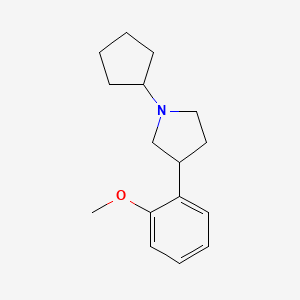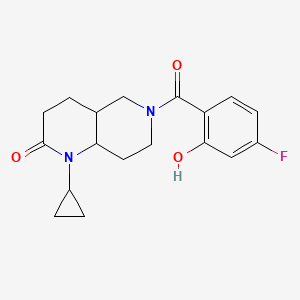![molecular formula C18H26N2O3 B7632321 (3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as HOMOPM and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of HOMOPM is not fully understood. However, it has been proposed that HOMOPM inhibits the activity of enzymes involved in the replication of cancer cells and viruses. HOMOPM has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication in cancer cells.
Biochemical and Physiological Effects:
HOMOPM has been found to have biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. HOMOPM has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HOMOPM has some advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which provides flexibility in the preparation of the compound. Another advantage is that HOMOPM has been found to have anticancer, antiviral, and antibacterial properties, which makes it a potential candidate for drug development. However, one limitation is that the mechanism of action of HOMOPM is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on HOMOPM. One direction is to investigate the structure-activity relationship of HOMOPM to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of HOMOPM in vivo to determine its safety and efficacy. Furthermore, the development of HOMOPM-based drugs for the treatment of cancer, viral, and bacterial infections is a promising area of research.
Conclusion:
In conclusion, HOMOPM is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been found to have anticancer, antiviral, and antibacterial properties. The mechanism of action of HOMOPM is not fully understood, but it has been proposed to inhibit the activity of enzymes involved in the replication of cancer cells and viruses. HOMOPM has some advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
HOMOPM can be synthesized using different methods, including the reaction of 3-hydroxy-2-methylbenzaldehyde with 4-(oxan-4-ylmethyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-hydroxy-2-methylbenzaldehyde with 4-(oxan-4-ylmethyl)piperazine in the presence of an acid catalyst, followed by the reaction with acetone. Both methods have been reported in the literature, but the former has been found to be more efficient.
Aplicaciones Científicas De Investigación
HOMOPM has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antiviral, and antibacterial properties. HOMOPM has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV) in vitro. In addition, HOMOPM has been reported to have antibacterial activity against Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
(3-hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14-16(3-2-4-17(14)21)18(22)20-9-7-19(8-10-20)13-15-5-11-23-12-6-15/h2-4,15,21H,5-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKOLBVAAQGXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCN(CC2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)

![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)